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Compound of Interest

Compound Name: 2-Amino-6-nitrobenzaldehyde

Cat. No.: B183300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR)

spectrum of 2-Amino-6-nitrobenzaldehyde. The information herein is intended to assist

researchers and scientists in identifying the characteristic vibrational frequencies of this

compound, which is a valuable intermediate in various synthetic pathways, including those for

pharmacologically active molecules. This guide summarizes expected spectral data, outlines a

detailed experimental protocol for FT-IR analysis, and provides a visual representation of the

analytical workflow.

Introduction to the FT-IR Spectroscopy of 2-Amino-
6-nitrobenzaldehyde
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups and

elucidate the structure of molecules. The FT-IR spectrum of 2-Amino-6-nitrobenzaldehyde is

characterized by the vibrational frequencies of its key functional groups: the amino group (-

NH₂), the nitro group (-NO₂), the aldehyde group (-CHO), and the substituted aromatic ring.

The positions of these groups on the benzene ring influence the electronic environment and,

consequently, the vibrational modes of the entire molecule.

Predicted FT-IR Spectral Data
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While a definitive, experimentally verified FT-IR spectrum for 2-Amino-6-nitrobenzaldehyde is

not widely published, a detailed prediction of the major absorption bands can be compiled from

the analysis of structurally similar compounds, such as 2-nitrobenzaldehyde, and established

infrared correlation charts. The following table summarizes the expected characteristic

vibrational frequencies.

Wavenumber (cm⁻¹) Intensity
Assignment of Vibrational
Mode

3400 - 3200 Medium-Strong

N-H stretching (asymmetric

and symmetric) of the amino

group

3100 - 3000 Medium-Weak
C-H stretching of the aromatic

ring

2900 - 2800 Weak
C-H stretching of the aldehyde

group

1710 - 1680 Strong
C=O stretching of the aldehyde

group

1620 - 1580 Medium-Strong

C=C stretching of the aromatic

ring and N-H bending of the

amino group

1550 - 1500 Strong
Asymmetric NO₂ stretching of

the nitro group

1360 - 1320 Strong
Symmetric NO₂ stretching of

the nitro group

1300 - 1200 Medium
C-N stretching of the aromatic

amine

900 - 675 Medium-Strong
C-H out-of-plane bending of

the substituted aromatic ring

Experimental Protocol for FT-IR Analysis
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This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample

like 2-Amino-6-nitrobenzaldehyde using the Attenuated Total Reflectance (ATR) technique.

3.1. Materials and Equipment

Fourier-Transform Infrared (FT-IR) spectrometer with an ATR accessory (e.g., diamond or

germanium crystal)

2-Amino-6-nitrobenzaldehyde sample (solid)

Spatula

Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol)

Lint-free wipes

3.2. Procedure

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has undergone

its necessary performance checks.

Background Spectrum Acquisition:

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with

isopropanol or ethanol.

Allow the solvent to evaporate completely.

Record a background spectrum. This will account for the absorbance of the atmosphere

(CO₂ and H₂O) and the ATR crystal itself, ensuring they are subtracted from the final

sample spectrum.

Sample Preparation and Measurement:

Place a small amount of the 2-Amino-6-nitrobenzaldehyde powder onto the center of the

ATR crystal.
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Use the pressure arm of the ATR accessory to apply firm and even pressure to the

sample, ensuring good contact with the crystal surface.

Acquire the sample spectrum. A typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹. To

improve the signal-to-noise ratio, co-add a sufficient number of scans (e.g., 16 or 32).

Data Processing and Analysis:

The resulting spectrum should be displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Perform any necessary baseline corrections and peak picking to identify the exact

wavenumbers of the absorption bands.

Compare the obtained peak positions with the expected values in the provided table and

other reference spectra to confirm the identity and purity of the compound.

Cleaning:

Release the pressure arm and carefully remove the sample from the ATR crystal using a

spatula and a dry, lint-free wipe.

Clean the crystal surface thoroughly with a solvent-dampened wipe to remove any

residual sample.

Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the FT-IR analysis process.
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This guide provides a foundational understanding of the FT-IR spectral characteristics of 2-
Amino-6-nitrobenzaldehyde. For definitive structural confirmation, it is recommended to

correlate the FT-IR data with other analytical techniques such as Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS).

To cite this document: BenchChem. [FT-IR Spectrum Analysis of 2-Amino-6-
nitrobenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183300#ft-ir-spectrum-analysis-of-2-amino-6-
nitrobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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